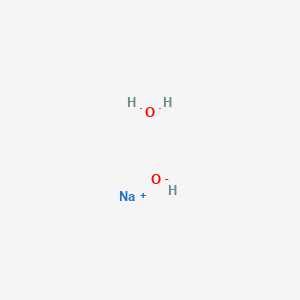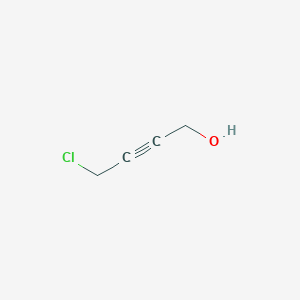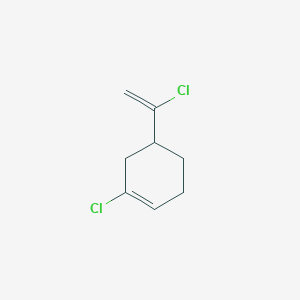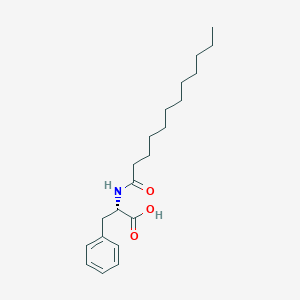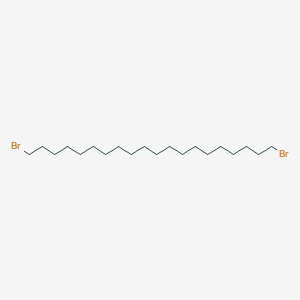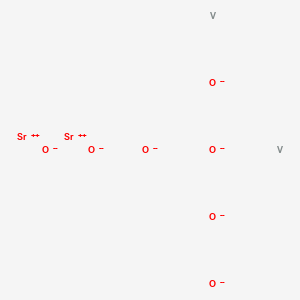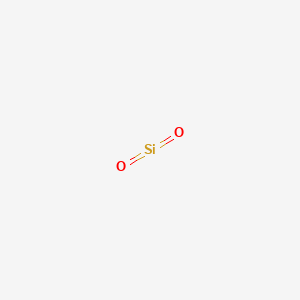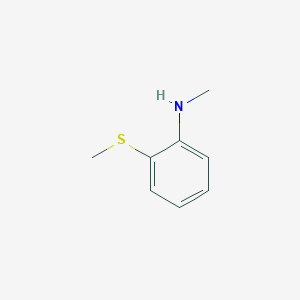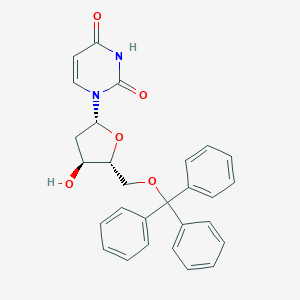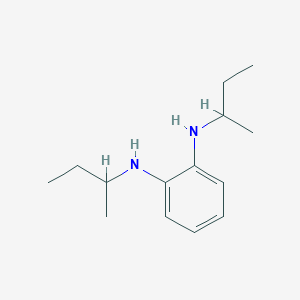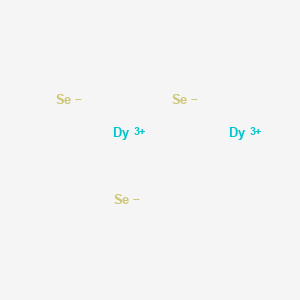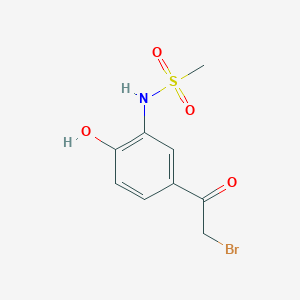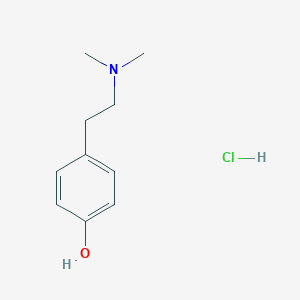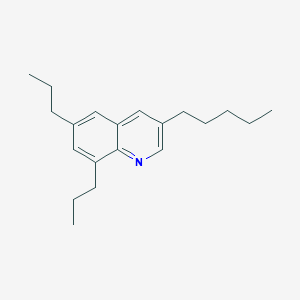
3-Pentyl-6,8-dipropylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentyl-6,8-dipropylquinoline (PDQ) is a synthetic compound that belongs to the quinoline family. It is a yellowish, odorless powder that has gained attention in recent years due to its potential applications in scientific research. PDQ has been shown to possess unique biochemical and physiological effects, making it an attractive target for investigation.
Wirkmechanismus
The mechanism of action of 3-Pentyl-6,8-dipropylquinoline is not fully understood. However, it has been proposed that 3-Pentyl-6,8-dipropylquinoline may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines. 3-Pentyl-6,8-dipropylquinoline may also induce apoptosis in cancer cells by activating caspases, which are involved in the process of programmed cell death.
Biochemische Und Physiologische Effekte
3-Pentyl-6,8-dipropylquinoline has been shown to possess unique biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases. 3-Pentyl-6,8-dipropylquinoline has also been shown to induce apoptosis in cancer cells by activating caspases, which are involved in the process of programmed cell death. In addition, 3-Pentyl-6,8-dipropylquinoline has been shown to possess anti-microbial activity against a variety of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-Pentyl-6,8-dipropylquinoline is its unique biochemical and physiological effects, which make it an attractive target for investigation. 3-Pentyl-6,8-dipropylquinoline is also relatively easy to synthesize, with high yields and high purity. However, one limitation of 3-Pentyl-6,8-dipropylquinoline is its limited solubility in water, which can make it difficult to work with in certain experiments. In addition, 3-Pentyl-6,8-dipropylquinoline has not been extensively studied in vivo, so its potential side effects and toxicity are not well understood.
Zukünftige Richtungen
There are several future directions for the investigation of 3-Pentyl-6,8-dipropylquinoline. One potential direction is to investigate its potential as an anti-inflammatory agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate its potential as an anti-cancer agent, particularly in combination with other chemotherapy agents. In addition, further investigation is needed to understand the mechanism of action of 3-Pentyl-6,8-dipropylquinoline and its potential side effects and toxicity in vivo.
Synthesemethoden
3-Pentyl-6,8-dipropylquinoline can be synthesized by a multi-step process that involves the reaction of 3-pentyl-2-bromoaniline with 1,3-diisopropyl-2-thiourea in the presence of potassium carbonate. The resulting intermediate is then treated with acetic anhydride and phosphorus pentoxide to yield 3-Pentyl-6,8-dipropylquinoline. This method has been optimized to produce high yields of 3-Pentyl-6,8-dipropylquinoline with high purity.
Wissenschaftliche Forschungsanwendungen
3-Pentyl-6,8-dipropylquinoline has been shown to have potential applications in scientific research. It has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial activities. 3-Pentyl-6,8-dipropylquinoline has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory diseases. 3-Pentyl-6,8-dipropylquinoline has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. In addition, 3-Pentyl-6,8-dipropylquinoline has been shown to possess anti-microbial activity against a variety of bacteria and fungi.
Eigenschaften
CAS-Nummer |
10372-06-2 |
|---|---|
Produktname |
3-Pentyl-6,8-dipropylquinoline |
Molekularformel |
C20H29N |
Molekulargewicht |
283.5 g/mol |
IUPAC-Name |
3-pentyl-6,8-dipropylquinoline |
InChI |
InChI=1S/C20H29N/c1-4-7-8-11-17-14-19-13-16(9-5-2)12-18(10-6-3)20(19)21-15-17/h12-15H,4-11H2,1-3H3 |
InChI-Schlüssel |
YUDSXPIIZDWTJR-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CN=C2C(=C1)C=C(C=C2CCC)CCC |
Kanonische SMILES |
CCCCCC1=CN=C2C(=C1)C=C(C=C2CCC)CCC |
Synonyme |
6,8-Dipropyl-3-pentylquinoline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



